molecular formula C11H19NO B2369004 Butyl[1-(5-methylfuran-2-YL)ethyl]amine CAS No. 1019566-19-8

Butyl[1-(5-methylfuran-2-YL)ethyl]amine

Cat. No.: B2369004
CAS No.: 1019566-19-8
M. Wt: 181.279
InChI Key: AKZGSNHKFAIWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[1-(5-methylfuran-2-YL)ethyl]amine is a chemical compound with the molecular formula C11H19NO and a molecular weight of 181.28 g/mol . It is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(5-methylfuran-2-YL)ethyl]amine typically involves the reaction of 5-methylfurfural with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent quality and yield. The reaction conditions are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(5-methylfuran-2-YL)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of Butyl[1-(5-methylfuran-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a butyl group and a 5-methylfuran ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Butyl[1-(5-methylfuran-2-YL)ethyl]amine is an organic compound with a unique structure that combines aliphatic and aromatic components, contributing to its diverse chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C₁₁H₁₉NO
  • Molecular Weight : Approximately 181.28 g/mol
  • Structural Features : The compound contains a butan-2-yl group and a 5-methylfuran moiety, which are critical for its biological interactions.

This compound interacts with various biological targets, including receptors and enzymes. Its ability to modulate enzyme activity suggests potential implications in multiple cellular pathways. The specific pathways influenced by this compound are still under investigation, but preliminary studies indicate that it may bind to specific receptors, leading to diverse pharmacological effects.

Therapeutic Potential

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Properties : Initial studies suggest potential antimicrobial effects, making it a candidate for therapeutic applications against infections.
  • Enzyme Modulation : The compound has been shown to modulate various enzymes, influencing metabolic pathways and cellular functions.

Case Studies and Research Findings

  • Binding Affinity Studies : Interaction studies have demonstrated that this compound can bind to certain receptors, affecting their activity. This binding is crucial for understanding its pharmacodynamics and potential therapeutic uses.
  • Cellular Pathway Influence : Ongoing research aims to elucidate how this compound affects specific cellular pathways. For example, studies have focused on its impact on signaling pathways related to inflammation and cell proliferation.
  • Synthesis and Evaluation : The synthesis of this compound typically involves the reaction of 5-methylfurfural with butylamine under controlled conditions. Evaluations of its biological activity are often conducted using various in vitro assays to assess its efficacy.

Applications in Research

This compound has diverse applications across multiple fields:

FieldApplication Description
Chemistry Used as a reagent in organic synthesis for forming new carbon-carbon bonds.
Biology Studied for its potential biological activities and interactions with biomolecules.
Medicine Ongoing research into therapeutic applications, particularly in antimicrobial treatments.
Industry Utilized in the production of various chemical intermediates and specialty chemicals.

Properties

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-4-5-8-12-10(3)11-7-6-9(2)13-11/h6-7,10,12H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZGSNHKFAIWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)C1=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.